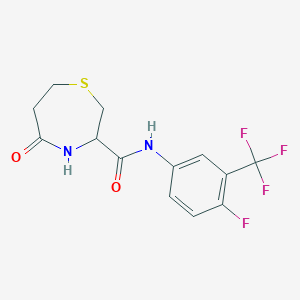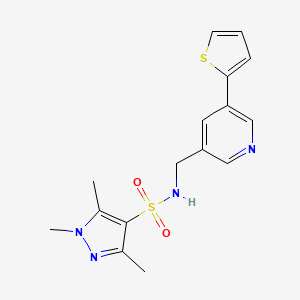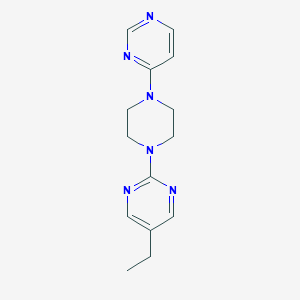![molecular formula C13H14N2O B2386250 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine CAS No. 2198496-38-5](/img/structure/B2386250.png)
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the third position and a 2-methylphenylmethoxy group at the sixth position of the pyridazine ring. Pyridazines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. For example, the reaction of hydrazine hydrate with 3-methyl-2,4-pentanedione under reflux conditions can yield 3-methylpyridazine.
Introduction of the 2-Methylphenylmethoxy Group: The 2-methylphenylmethoxy group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-methylpyridazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Agrochemicals: Pyridazine derivatives are explored for their potential use as herbicides, insecticides, and fungicides.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridazine: Lacks the 2-methylphenylmethoxy group, making it less complex.
6-[(2-Methylphenyl)methoxy]pyridazine: Lacks the methyl group at the third position.
3-Methyl-6-[(phenyl)methoxy]pyridazine: Lacks the methyl group on the phenyl ring.
Uniqueness
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is unique due to the presence of both the methyl group at the third position and the 2-methylphenylmethoxy group at the sixth position. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-7-11(2)14-15-13/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXJIFCVRJJBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)

![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)


![3-[1-(4-METHOXYPHENYL)ETHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0(1),?]DEC-8-ENE-6-CARBOXYLIC ACID](/img/structure/B2386180.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2386186.png)



